Diethyl {2-benzyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common route starts with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form.
Scientific Research Applications
DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Indole derivatives: These compounds have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
DIETHYL (2-BENZYL-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphonate group, in particular, may offer advantages in terms of binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C20H24N3O4P |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-benzyl-4-diethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H24N3O4P/c1-3-25-28(24,26-4-2)20-19(22-15-17-11-8-12-21-14-17)27-18(23-20)13-16-9-6-5-7-10-16/h5-12,14,22H,3-4,13,15H2,1-2H3 |
InChI Key |
KOTJHVKQQYGEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CN=CC=C3)OCC |
Origin of Product |
United States |
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